5-(Benzoylamino)pyridine-2-carboxylic acid is a synthetic organic compound belonging to the class of pyridine carboxylic acid derivatives. While not naturally occurring, it plays a significant role in scientific research, particularly in the field of medicinal chemistry, as a building block for the synthesis of novel compounds with potential biological activities. [] This analysis will exclude any information related to drug use, dosage, or side effects, focusing solely on scientific research applications.
This compound is categorized under the broader class of pyridine derivatives, which are known for their diverse biological activities. It is often referenced in scientific literature for its role as a ligand in coordination chemistry and as a precursor in the synthesis of various pharmaceutical agents .
The synthesis of 5-(Benzoylamino)pyridine-2-carboxylic acid can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach involves the reaction of pyridine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the formation of the benzoylamino group.
This method yields 5-(Benzoylamino)pyridine-2-carboxylic acid with reasonable purity and yield, depending on the specific reaction conditions employed .
The molecular structure of 5-(Benzoylamino)pyridine-2-carboxylic acid consists of a pyridine ring with a carboxylic acid group at position 2 and a benzoylamino group at position 5.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with other molecules .
5-(Benzoylamino)pyridine-2-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to create derivatives with enhanced biological activity or different physicochemical properties .
The mechanism of action for 5-(Benzoylamino)pyridine-2-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. As an amino acid derivative, it may mimic natural substrates or inhibitors, influencing metabolic pathways.
Research into its specific mechanisms often involves structure-activity relationship studies to correlate chemical structure with biological function .
The physical and chemical properties of 5-(Benzoylamino)pyridine-2-carboxylic acid are crucial for understanding its behavior in different environments:
These properties influence its application in various fields, including pharmaceuticals and materials science .
5-(Benzoylamino)pyridine-2-carboxylic acid has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Pyridine carboxylic acids—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—serve as privileged scaffolds in drug design due to their versatile pharmacological properties and capacity for structural diversification. These isomers enable precise hydrogen bonding, π-π stacking interactions, and metal ion coordination via the carboxylate group, enhancing target binding affinity. Approximately 14% of FDA-approved drugs contain a pyridine ring, with di- and tri-substituted patterns dominating therapeutic agents [2] [4].
Key therapeutic applications include:
Table 1: Therapeutic Applications of Pyridine Carboxylic Acid Isomers
| Isomer | Substitution Position | Representative Drugs | Primary Therapeutic Use |
|---|---|---|---|
| Picolinic acid | 2 | Quinupristin, Fusaric acid | Antibacterial |
| Nicotinic acid | 3 | Niacin, Nicotinamide | Pellagra, Hyperlipidemia |
| Isonicotinic acid | 4 | Isoniazid, Ethionamide | Antitubercular |
Structural advantages include:
The benzoylamino group (–NHCOC₆H₅) appended to heterocycles like pyridine augments pharmacological activity through:
Notable drug examples include:
Table 2: Impact of Benzoylamino Substituents on Drug Properties
| Drug (Structure) | Benzoylamino Position | Key Pharmacological Enhancement |
|---|---|---|
| Sorafenib | Adjacent to pyridine | Improved kinase (RAF/VEGFR) binding affinity |
| Tazarotene | Integrated in retinoid scaffold | Enhanced RARγ receptor selectivity |
| Regorafenib | Linked to urea-pyridine | Multikinase inhibition (angiogenesis/tumorigenesis) |
Structure-activity relationship (SAR) studies reveal:
5-(Benzoylamino)pyridine-2-carboxylic acid (CAS: 75903-39-8) emerged as a hybrid scaffold combining picolinic acid’s metal-chelating ability with benzoylamino’s binding properties. Its synthesis involves:
Table 3: Key Properties of 5-(Benzoylamino)pyridine-2-carboxylic Acid
| Property | Value/Descriptor | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃ | Hybrid heterocyclic-carboxylic acid |
| Molecular Weight | 242.23 g/mol | Optimal for cell permeability |
| SMILES | OC(=O)C1=NC=C(NC(=O)C2=CC=CC=C2)C=C1 | Benzoylamino at meta to N, carboxylate ortho to N |
| Storage | Cold-chain transportation | Stability maintenance |
The compound’s significance lies in:
Synthetic advancements include palladium-catalyzed cross-coupling for introducing aryl groups and microwave-assisted cyclization to optimize yield [5]. Current research focuses on derivatizing its carboxylate for prodrug development and exploring metal complexes for anticancer applications [3] [7].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5